molecular formula C9H7ClN2O B3384747 4-Chloro-6-(3-furyl)-2-methylpyrimidine CAS No. 569658-33-9

4-Chloro-6-(3-furyl)-2-methylpyrimidine

Cat. No.: B3384747
CAS No.: 569658-33-9
M. Wt: 194.62 g/mol
InChI Key: YBTQOWJPYZJAGG-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-furyl)-2-methylpyrimidine is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a pyrimidine core substituted with a chloro group, a methyl group, and a furan ring, making it a versatile scaffold for constructing more complex molecules. The chloro group is a reactive site that can undergo nucleophilic substitution reactions with various nitrogen and oxygen-based nucleophiles, allowing researchers to introduce diverse functional groups. The furyl moiety can contribute to molecular recognition through π-π stacking interactions in biological systems. As a result, this compound and its structural analogs are primarily utilized in pharmaceutical research and development as intermediates for the synthesis of potential therapeutic agents . Researchers employ this chemical in exploring new active compounds and as a key precursor in synthesizing libraries for high-throughput screening. All products are intended for research and further manufacturing applications only. They are not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-6-(furan-3-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTQOWJPYZJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 4 Chloro 6 3 Furyl 2 Methylpyrimidine

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization

Cyclization Reactions in Pyrimidine Synthesis

The most common and classical approach to constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.govsemanticscholar.org For the synthesis of a precursor to the title compound, such as 6-(3-furyl)-2-methylpyrimidin-4-ol, the reaction would likely involve the condensation of a β-ketoester bearing a 3-furyl group with acetamidine (B91507).

The general mechanism involves the initial reaction of the more electrophilic carbonyl group of the β-ketoester with the amidine, followed by an intramolecular cyclization and dehydration to form the pyrimidin-4-one ring system. nih.gov Theoretical calculations using Density Functional Theory (DFT) have supported that the initial nucleophilic attack occurs at the ketone carbonyl, which has a larger LUMO coefficient and higher charge density compared to the ester carbonyl. nih.gov The reaction conditions for such cyclizations can be optimized, with factors like solvent and temperature playing a crucial role in the reaction efficiency. For instance, performing the reaction at reflux temperature in a solvent like acetonitrile (B52724) can lead to complete consumption of starting materials. nih.gov

A study on the synthesis of 6-(2-furyl)-4-trifluoromethyl-1H-pyrimidin-2-one reported a 48% yield when 1,1,1-trifluoro-4-(2-furyl)-4-methoxy-3-buten-2-one was reacted with urea (B33335) in the presence of a catalytic amount of BF₃·Et₂O in isopropanol (B130326) at 50°C for 20 hours. researchgate.netmdpi.com While this involves a different isomer of the furyl group and a trifluoromethyl substituent, it demonstrates the feasibility of using furan-containing precursors in the cyclocondensation step.

Chlorination Techniques for Pyrimidine Derivatives

Once the pyrimidin-4-ol precursor is synthesized, the hydroxyl group at the 4-position must be converted to a chlorine atom. This transformation is a standard and widely used reaction in pyrimidine chemistry, most commonly achieved using phosphorus oxychloride (POCl₃). nih.gov This reagent effectively replaces the hydroxyl group with a chlorine atom, a crucial step for subsequent cross-coupling reactions.

The chlorination reaction is typically performed by heating the hydroxypyrimidine in excess POCl₃, often in the presence of a base such as pyridine (B92270) or N,N-diethylaniline. nih.gov However, advancements have led to more environmentally benign and efficient procedures. A solvent-free approach using equimolar amounts of POCl₃ and a base like pyridine has been developed for large-scale preparations. This method involves heating the reactants in a sealed reactor at high temperatures (140–160 °C) for a shorter duration, offering high yields and purity with a simpler work-up. nih.gov

In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used as a more potent chlorinating agent. researchgate.net The choice of chlorinating agent and reaction conditions can be influenced by the other substituents on the pyrimidine ring.

Approaches for Introducing the 3-Furyl Substituent

The introduction of the 3-furyl moiety can be achieved either by incorporating it into one of the starting materials for the pyrimidine ring synthesis or by attaching it to a pre-formed pyrimidine ring through a cross-coupling reaction.

Coupling Reactions with Furan (B31954) Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is extensively used for the arylation and heteroarylation of halogenated pyrimidines. harvard.eduresearchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of a halopyrimidine with a boronic acid or its ester derivative.

For the synthesis of 4-chloro-6-(3-furyl)-2-methylpyrimidine, a plausible route would be the Suzuki-Miyaura coupling of 4,6-dichloro-2-methylpyrimidine (B42779) with 3-furylboronic acid. The reactivity of the two chlorine atoms on the pyrimidine ring is different, with the C4 position being generally more reactive towards nucleophilic substitution and cross-coupling than the C2 position. mdpi.com This regioselectivity allows for the selective introduction of the furyl group at the C6 position, assuming the C4 and C6 positions have comparable reactivity in this specific substrate. A study on the Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids demonstrated that the reaction preferentially occurs at the C4-position. mdpi.comharvard.edu

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are commonly employed. harvard.eduresearchgate.net

A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine (B19661) with furanylboronic acids reported successful coupling, highlighting the utility of this method for heteroaryl substitution. harvard.edu Another detailed procedure describes the nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with 3-furanylboronic acid in tert-amyl alcohol, yielding 5-(furan-3-yl)pyrimidine, which showcases the feasibility of coupling furan derivatives to a pyrimidine ring. researchgate.net

Precursor Design and Synthesis for Furan Integration

An alternative strategy involves designing a precursor for the cyclization step that already contains the furan ring. As mentioned in section 2.1.1, this would involve the synthesis of a β-ketoester with a 3-furyl substituent. This furan-containing β-ketoester would then be reacted with acetamidine to form the 6-(3-furyl)-2-methylpyrimidin-4-ol precursor directly. This approach consolidates the introduction of the furan moiety early in the synthetic sequence. The synthesis of such a precursor could be achieved through various standard organic reactions, for example, by the Claisen condensation of a 3-furyl methyl ketone with a suitable carbonate.

Optimization of Reaction Conditions and Yields

The optimization of Suzuki coupling reactions involves screening various parameters, including the catalyst, ligand, base, solvent, and temperature. researchgate.netresearchgate.netresearchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. semanticscholar.orgharvard.edu

A screening of palladium catalysts for the coupling of 2,4-dichloropyrimidine with phenylboronic acid showed that Pd(dppf)Cl₂·CH₂Cl₂ and Pd(PPh₃)₄ provided good yields. harvard.edu The choice of solvent is also crucial, with 1,4-dioxane (B91453) often being a suitable medium for these reactions. harvard.edumdpi.com

Below are interactive data tables summarizing the optimization of reaction conditions for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives from various studies.

Table 1: Optimization of Solvent for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid harvard.edu

EntrySolventTemperature (°C)Yield (%)
11,4-Dioxane10071
2Toluene (B28343)10054
3Acetonitrile8033
4Dimethylformamide10065

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h.

Table 2: Optimization of Palladium Catalyst for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid harvard.edu

EntryCatalystYield (%)
1Pd(OAc)₂45
2PdCl₂(PPh₃)₂62
3Pd(dppf)Cl₂·CH₂Cl₂70
4Pd(PPh₃)₄71

Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), 1,4-dioxane, 100 °C, 24 h.

Table 3: Optimization of Catalyst Loading for Microwave-Assisted Suzuki Coupling semanticscholar.org

EntryCatalyst Loading (mol%)Yield (%)
15>95
23>95
31>95
40.5>95
50.185
60.0570

Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1), MW, 100 °C, 20 min.

These tables demonstrate that a systematic screening of reaction parameters can lead to highly efficient coupling reactions, which is essential for the successful synthesis of 4-chloro-6-(3-furyl)-2-methylpyrimidine.

Solvent Effects and Catalysis

The synthesis of 4-chloro-6-(3-furyl)-2-methylpyrimidine typically involves two key transformations: the chlorination of a pyrimidine ring and the introduction of a furyl group via a cross-coupling reaction. The choice of solvents and catalysts is paramount in both steps to ensure high yields and selectivity.

The chlorination of the precursor, 4-hydroxy-6-(3-furyl)-2-methylpyrimidine, is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃). This reaction is often performed in the presence of an organic base. While some procedures might use an excess of POCl₃ as both reagent and solvent, modern approaches aim to reduce its usage due to environmental and safety concerns. The use of co-solvents can influence the reaction rate and work-up procedure. For instance, aprotic solvents like N,N-dimethylformamide (DMF) can be used, though their toxicity is a drawback. google.com Alternative solvent choices are being explored to minimize environmental impact.

The introduction of the 3-furyl group onto the pyrimidine core is typically accomplished through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated pyrimidine with a furanboronic acid or its ester. The choice of catalyst, ligand, base, and solvent system is critical for the success of this transformation. researchgate.net Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are widely used. mdpi.com The selection of the appropriate catalyst and ligand can significantly impact the reaction's efficiency and selectivity.

The solvent plays a crucial role in the Suzuki-Miyaura coupling by affecting the solubility of the reactants and the stability of the catalytic species. Common solvents include toluene, 1,4-dioxane, and various alcohols. researchgate.netmdpi.com The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also important for the transmetalation step of the catalytic cycle. researchgate.net

Table 1: Representative Catalysts and Solvents for Suzuki-Miyaura Coupling of Heteroaryl Compounds

CatalystLigandBaseSolventTypical Substrates
Pd(PPh₃)₄TriphenylphosphineK₂CO₃, K₃PO₄Toluene, 1,4-DioxaneChloro-pyrimidines, Arylboronic acids
Pd(dppf)Cl₂dppfCs₂CO₃DMFChloro-pyridines, Heteroarylboronic acids
Pd(OAc)₂SPhos, XPhosK₃PO₄2-Methyltetrahydrofuran (B130290) (2-MeTHF)Chloro-heterocycles, Arylboronic acids

Industrial Feasibility and Green Chemistry Considerations

The industrial-scale synthesis of 4-chloro-6-(3-furyl)-2-methylpyrimidine necessitates consideration of cost-effectiveness, safety, and environmental impact. Traditional synthetic methods often involve hazardous reagents and solvents, leading to significant waste generation. nih.gov Consequently, there is a growing emphasis on developing greener and more sustainable synthetic routes.

For the chlorination step, minimizing the use of excess phosphorus oxychloride is a key green chemistry objective. Solvent-free chlorination reactions or the use of alternative, less hazardous chlorinating agents are being investigated. google.com The use of catalytic amounts of quaternary ammonium (B1175870) or phosphonium (B103445) salts can facilitate the reaction with phosgene, offering an alternative to POCl₃. google.com

In the context of the Suzuki-Miyaura coupling, green chemistry principles guide the selection of less toxic solvents. Bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, are emerging as viable alternatives to petroleum-based solvents like toluene and THF. mdpi.com Furthermore, the development of highly active catalysts allows for lower catalyst loadings, reducing costs and minimizing the amount of residual metal in the final product. researchgate.net

Table 2: Green Chemistry Considerations in Pyrimidine Synthesis

PrincipleTraditional MethodGreener Alternative
Atom Economy Use of stoichiometric reagentsCatalytic methods, one-pot synthesis
Use of Safer Solvents Chlorinated solvents (e.g., chloroform), DMFWater, ethanol (B145695), 2-MeTHF
Energy Efficiency High-temperature reactionsMicrowave-assisted synthesis, lower temperature catalysts
Reduction of Derivatives Use of protecting groupsDirect C-H functionalization
Catalysis Stoichiometric reagentsRecyclable catalysts, lower catalyst loading

Purification and Isolation Techniques in 4-Chloro-6-(3-furyl)-2-methylpyrimidine Synthesis

The purification and isolation of 4-chloro-6-(3-furyl)-2-methylpyrimidine are crucial for obtaining a product of high purity. Common techniques include extraction, crystallization, and chromatography.

Following the synthesis, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. The product is then extracted into an organic solvent. The choice of extraction solvent is important to ensure efficient recovery of the product while minimizing the co-extraction of impurities. mdpi.com

Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool, leading to the formation of crystals of the pure compound. The selection of the crystallization solvent is critical and is often determined empirically. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For compounds like chlorinated pyrimidines, common recrystallization solvents include aliphatic hydrocarbons (e.g., hexane (B92381), heptane) and alcohols (e.g., ethanol). google.com

In cases where crystallization does not provide sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are moved through the column by a mobile phase (a solvent or solvent mixture). For non-polar to moderately polar compounds like 4-chloro-6-(3-furyl)-2-methylpyrimidine, a common mobile phase would be a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. mdpi.com The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Table 3: Common Purification Techniques for Pyrimidine Derivatives

TechniquePrincipleTypical Solvents/Stationary Phase
Extraction Differential solubility of the compound and impurities between two immiscible liquid phases.Water, Ethyl acetate, Dichloromethane
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Hexane, Ethanol, Isopropanol, Toluene
Column Chromatography Differential adsorption of compounds onto a solid stationary phase from a liquid mobile phase.Stationary Phase: Silica gel, Alumina. Mobile Phase: Hexane/Ethyl Acetate gradients.

Chemical Reactivity and Derivatization of 4 Chloro 6 3 Furyl 2 Methylpyrimidine

Nucleophilic Substitution Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic substitution, a characteristic feature of chloropyrimidines. This reactivity is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which polarizes the C-Cl bond and stabilizes the Meisenheimer-like intermediate formed during the substitution process. A variety of nucleophiles can displace the chloride, leading to a diverse range of functionalized pyrimidines.

Amination Reactions

The displacement of the C-4 chlorine by nitrogen nucleophiles, or amination, is a well-established method for the synthesis of substituted aminopyrimidines. While direct studies on 4-Chloro-6-(3-furyl)-2-methylpyrimidine are not extensively documented, the reactivity can be inferred from analogous compounds such as 2-amino-4-chloro-6-methylpyrimidine (B145687) and 4,6-dichloro-2-methylpyrimidine (B42779). These reactions typically proceed by heating the chloropyrimidine with a primary or secondary amine, sometimes in the presence of a base to neutralize the liberated HCl. researchgate.netchemrxiv.org The reaction conditions can be tailored based on the nucleophilicity of the amine and the steric hindrance around the reaction center. For instance, reactions of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines have been studied under acidic conditions, suggesting that catalysis can influence the reaction pathway. nih.gov

Table 1: Examples of Amination Reactions on Analogous Chloropyrimidines

Starting MaterialAmineProductReference
2-Amino-4-chloro-6-methylpyrimidineVarious primary and secondary amines2-Amino-4-(substituted-amino)-6-methylpyrimidines chemrxiv.org
4,6-Dichloro-2-methylpyrimidine2-Aminothiazole-5-carboxylate2-(6-Chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylate researchgate.net
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline (B41778)N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov

Etherification and Thioetherification

Oxygen and sulfur nucleophiles can also readily displace the C-4 chlorine atom to form ethers and thioethers, respectively.

Etherification: The reaction with alkoxides, such as sodium ethoxide, leads to the formation of the corresponding 4-alkoxy-pyrimidine. A study on 4,6-dichloro-2-(methylthio)pyrimidine (B19916) demonstrated that treatment with sodium ethoxide in ethanol (B145695) at room temperature resulted in the exclusive mono-substitution at the C-4/C-6 position to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield. researchgate.netrsc.org This regioselectivity highlights the high reactivity of the chlorine atoms on the pyrimidine ring towards oxygen nucleophiles.

Thioetherification: Similarly, thioetherification can be achieved by reacting the chloropyrimidine with a thiol in the presence of a base. While direct examples for the target molecule are scarce, the general reactivity of chloropyrimidines suggests that this transformation is feasible. Mild, additive-free thioetherification methods have been developed for a range of halogenated heterocycles using various thiols, which could be applicable. thieme.de The synthesis of 4-pyrimidone-2-thioethers from S-alkylisothioureas and β-ketoesters further illustrates the utility of sulfur nucleophiles in pyrimidine chemistry. chemrxiv.orgwur.nlllu.edu

Table 2: Examples of Etherification and Thioetherification on Analogous Chloropyrimidines

Starting MaterialNucleophileProductReference
4,6-Dichloro-2-(methylthio)pyrimidineSodium ethoxide4-Chloro-6-ethoxy-2-(methylthio)pyrimidine researchgate.netrsc.org
Halogenated heterocyclesVarious thiolsAryl thioethers thieme.de
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium thiophenoxideEthyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate mdpi.com

Reactions Involving the Furan (B31954) Ring

The furan ring in 4-Chloro-6-(3-furyl)-2-methylpyrimidine introduces another dimension of reactivity, being an electron-rich aromatic system. It can undergo both oxidation and electrophilic substitution.

Oxidation Pathways of the Furan Moiety

The furan ring is susceptible to oxidation, which can lead to ring-opened products or rearranged structures. Strong oxidizing agents like ruthenium trichloride (B1173362) in the presence of sodium periodate (B1199274) can cleave the furan ring, a transformation that has been used strategically in synthesis to unmask a carboxylic acid functionality. nih.gov This method effectively converts the furan into a 1,4-dicarbonyl system, which can then undergo further reactions. Ozonolysis is another method that can achieve a similar transformation.

Electrophilic Aromatic Substitution on Furan

As an electron-rich heterocycle, furan readily undergoes electrophilic aromatic substitution, often under milder conditions than benzene. thieme.denih.gov The substitution typically occurs at the C-2 or C-5 position of the furan ring due to the stabilizing effect of the oxygen atom on the intermediate carbocation. nih.gov In the case of 3-substituted furans, the position of further substitution is directed by the nature of the existing substituent. For 4-Chloro-6-(3-furyl)-2-methylpyrimidine, the pyrimidine group acts as a deactivating substituent on the furan ring, which may influence the regioselectivity of electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are common electrophilic substitution reactions for furans. chemrxiv.org For example, hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid proceeds via electrophilic attack on the furan ring. researchgate.net

Reactivity at the Methyl Group and Other Positions

The methyl group at the C-2 position of the pyrimidine ring is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can participate in reactions. The acidity of the methyl protons can be increased by the electron-withdrawing pyrimidine ring, making condensation reactions with aldehydes or other electrophiles possible, particularly if the pyrimidine nitrogen is quaternized to further enhance its electron-withdrawing effect. nih.gov Studies on the reactivity of methyl groups on other pyrimidine derivatives, such as thymine (B56734) and 5-methylcytosine, have shown that they can undergo oxidation to form hydroxymethyl and formyl derivatives. researchgate.net While these reactions often occur under specific biological or radical conditions, they indicate the potential for functionalization at the methyl group.

Multi-Component Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. nih.gov While specific MCRs involving 4-Chloro-6-(3-furyl)-2-methylpyrimidine have not been reported, the reactivity of the pyrimidine core suggests its potential as a substrate in such reactions. For example, the Biginelli and Hantzsch reactions are well-known MCRs used for the synthesis of dihydropyrimidines and their derivatives. nih.gov

Research has demonstrated the synthesis of various biologically active molecules, including pyrimidine derivatives, through MCRs. nih.gov For instance, a series of 4H-pyran derivatives have been synthesized via a three-component condensation reaction of an aromatic aldehyde, a dione, and malononitrile. scielo.br Another study reports the synthesis of functionalized bipyrimidine derivatives through a multi-component cascade reaction involving 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides. nih.gov These examples highlight the potential for developing novel MCRs utilizing the reactive sites on 4-Chloro-6-(3-furyl)-2-methylpyrimidine to generate diverse and complex chemical libraries.

Rearrangement Reactions and Tautomerism Studies in Pyrimidine Analogs

Rearrangement reactions and tautomerism are fundamental concepts in the chemistry of heterocyclic compounds, including pyrimidines.

The Dimroth rearrangement is a well-documented isomerization process in many nitrogen-containing heterocycles, including pyrimidines. wikipedia.orgnih.gov This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to the migration of an endocyclic heteroatom to an exocyclic position or vice versa. nih.gov The reaction conditions, such as pH and the nature of substituents, can significantly influence the rate and outcome of the rearrangement. nih.gov While a specific study on the Dimroth rearrangement of 4-Chloro-6-(3-furyl)-2-methylpyrimidine is not available, the presence of the pyrimidine core suggests that under appropriate conditions, it could potentially undergo such a transformation, leading to isomeric structures with altered connectivity.

Tautomerism, the interconversion of structural isomers through proton migration, is another important characteristic of pyrimidine derivatives. Studies on various pyrimidine analogs have revealed the existence of different tautomeric forms, such as keto-enol and amino-imino tautomers. The relative stability of these tautomers can be influenced by substituents and the surrounding environment. For example, synthetic studies on 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters have shown the presence of tautomeric isomers that are inseparable. nih.gov The investigation of tautomeric equilibria is crucial as it can significantly impact the chemical and biological properties of the molecule.

Structural Characterization and Computational Studies of 4 Chloro 6 3 Furyl 2 Methylpyrimidine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the connectivity, molecular weight, and functional groups within the molecule.

Detailed ¹H and ¹³C NMR data are crucial for mapping the proton and carbon framework of a molecule. However, a review of the scientific literature did not yield specific, experimentally determined NMR chemical shift and coupling constant data for 4-Chloro-6-(3-furyl)-2-methylpyrimidine.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. Despite a thorough search, specific mass spectrometry data, including the molecular ion peak (M+) and fragmentation analysis for 4-Chloro-6-(3-furyl)-2-methylpyrimidine, were not available in the reviewed literature.

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Published experimental IR spectral data, which would detail the characteristic absorption bands for the pyrimidine (B1678525) ring, C-Cl bond, furan (B31954) ring, and methyl group of 4-Chloro-6-(3-furyl)-2-methylpyrimidine, could not be located.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. There are no published reports detailing the crystal structure of 4-Chloro-6-(3-furyl)-2-methylpyrimidine, and therefore, no crystallographic data or tables of atomic coordinates and geometric parameters are available.

Quantum Chemical Calculations and Theoretical Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict molecular properties. These theoretical studies offer valuable insights into the molecule's geometry, conformational preferences, and electronic structure.

Theoretical modeling can determine the most stable conformation and optimized geometric parameters (bond lengths and angles) of a molecule. A search of computational chemistry databases and the scientific literature did not reveal any specific theoretical studies or conformational analyses performed on 4-Chloro-6-(3-furyl)-2-methylpyrimidine. Therefore, data tables of calculated bond lengths, bond angles, and dihedral angles are not available.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and optical characteristics. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For 4-Chloro-6-(3-furyl)-2-methylpyrimidine, the electronic landscape is shaped by its constituent parts: the electron-deficient pyrimidine ring, the electron-rich 3-furyl substituent, the electron-withdrawing chlorine atom, and the electron-donating methyl group.

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate the energies and visualize the distribution of these orbitals. In a hypothetical DFT calculation, the HOMO of 4-Chloro-6-(3-furyl)-2-methylpyrimidine would likely be distributed across the electron-rich furan ring and parts of the pyrimidine ring. Conversely, the LUMO would be expected to be localized primarily on the electron-deficient pyrimidine ring, particularly influenced by the electronegative chlorine atom. This separation of frontier orbitals is characteristic of push-pull systems and is crucial for properties like charge transfer and non-linear optical response. nih.gov

The energy gap (ΔE) is a quantitative measure of the molecule's excitability. A smaller gap is often associated with enhanced polarizability and hyperpolarizability, which are desirable for non-linear optical materials. nih.gov The introduction of substituents with varying electronic effects can modulate this gap; for instance, replacing the chloro group with stronger electron-withdrawing groups could further decrease the energy gap. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Properties

This table illustrates typical data obtained from a DFT calculation for molecules analogous to 4-Chloro-6-(3-furyl)-2-methylpyrimidine.

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-1.82
HOMO-LUMO Gap (ΔE) 4.76

Note: Data are representative values based on similar heterocyclic compounds and are for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. It provides detailed information on charge distribution (natural atomic charges), hybridization, and the nature of donor-acceptor interactions (delocalization effects) within the molecule.

For 4-Chloro-6-(3-furyl)-2-methylpyrimidine, NBO analysis would reveal the precise Lewis structure, including lone pairs and bond orbitals. It quantifies the hybridization of atomic orbitals contributing to each bond, for example, the sp² character of the carbon and nitrogen atoms in the pyrimidine ring.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

This table presents hypothetical significant donor-acceptor interactions and their stabilization energies (E⁽²⁾), as would be calculated for the target molecule.

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)
LP (1) O (Furan)π* (C4-C5) Pyrimidine18.5
LP (2) N1 (Pyrimidine)σ* (C2-N3) Pyrimidine5.2
π (Cα-Cβ) Furanπ* (C6-N1) Pyrimidine25.1
π (C4-C5) Pyrimidineπ* (C2-N3) Pyrimidine20.8

Note: LP denotes a lone pair. Data are representative and for illustrative purposes.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for modern technologies like frequency conversion, optical switching, and data storage. researchgate.netresearchgate.net Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group often exhibit enhanced NLO properties. nih.gov

The structure of 4-Chloro-6-(3-furyl)-2-methylpyrimidine, featuring an electron-donating furan ring connected to an electron-withdrawing pyrimidine ring, suggests potential for NLO activity. The chlorine atom further enhances the acceptor strength of the pyrimidine ring. The key NLO parameters are the linear polarizability (α) and the first-order hyperpolarizability (β). The magnitude of β is a direct measure of the second-order NLO response.

Computational chemistry allows for the prediction of these properties. Calculations on similar pyrimidine derivatives have shown that the arrangement of donor and acceptor groups across a π-conjugated system can lead to significant hyperpolarizability values. nih.gov The first hyperpolarizability (β) of the title compound would be calculated to assess its potential as an NLO material. A large β value, often compared to a standard material like urea (B33335), would indicate a promising candidate for NLO applications. researchgate.net

Table 3: Calculated NLO Properties (Hypothetical)

This table shows representative NLO parameters that would be calculated using DFT methods.

ParameterValue (a.u.)
Dipole Moment (μ)3.45
Mean Polarizability (α)120.6
Total First Hyperpolarizability (β_tot)750.2

Note: a.u. = atomic units. Values are illustrative and based on analogous organic NLO compounds.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For a series of related compounds, SAR involves systematically modifying parts of the molecule—such as substituents, rings, and linkers—and observing the resulting changes in potency or efficacy against a biological target.

For the 4-Chloro-6-(3-furyl)-2-methylpyrimidine scaffold, a hypothetical SAR study might investigate its potential as a kinase inhibitor, a common target for pyrimidine derivatives. nih.gov Key modifications could include:

Position 4 (Chloro group): The chlorine is a key reactive site (a "warhead") for potential covalent inhibitors, but it can also serve as a simple substituent. Replacing it with other halogens (F, Br) or small groups (e.g., -CN, -OCH₃) would probe the importance of size, electronics, and reactivity at this position.

Position 6 (Furan ring): The furan ring can be replaced with other five- or six-membered aromatic or heteroaromatic rings (e.g., thiophene, phenyl, pyridine) to evaluate the impact of different π-systems and hydrogen bonding capabilities.

Position 2 (Methyl group): This position could be explored with larger alkyl groups or other functionalities to probe for additional interactions in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical model that correlates physicochemical properties (descriptors) of molecules with their biological activity. benthamdirect.com An atom-based 3D-QSAR model, for example, could be developed for a series of furyl-pyrimidine analogs. This model might reveal that positive electrostatic potential in the region of the furan ring and negative potential near the chloro-substituent are favorable for activity, providing predictive power for designing new, more potent compounds. benthamdirect.com

Ligand-Receptor Interactions and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. mdpi.com It is instrumental in drug discovery for predicting binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex. remedypublications.com

In a hypothetical study of 4-Chloro-6-(3-furyl)-2-methylpyrimidine as a kinase inhibitor (e.g., targeting Mitogen-activated protein kinase-activated protein kinase 1, MSK1), docking simulations would be performed using the crystal structure of the target protein. nih.gov The goal is to place the compound into the ATP-binding site and analyze the resulting interactions.

Key interactions might include:

Hinge Binding: The nitrogen atoms of the pyrimidine ring could form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, a canonical interaction for many kinase inhibitors.

Hydrophobic Interactions: The furan and methyl groups could occupy hydrophobic pockets within the active site, contributing to binding affinity.

Covalent Bonding: The chlorine atom at position 4 of the pyrimidine ring makes it an electrophilic center. If a nucleophilic cysteine residue is present near the binding site, the compound could act as a covalent inhibitor by forming an irreversible bond, a strategy known to enhance potency and duration of action. nih.gov

The results of the docking study are often summarized by a docking score, which estimates the binding free energy, and a visual analysis of the binding pose. researchgate.netmdpi.com

Table 4: Illustrative Molecular Docking Results against a Kinase Target

LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
4-Chloro-6-(3-furyl)-2-methylpyrimidine -8.5Cys440, Val370, Leu390Covalent, Hydrogen Bond, Hydrophobic
Reference Inhibitor-9.2Cys440, Val370, Leu390Covalent, Hydrogen Bond, Hydrophobic

Note: Data are hypothetical for illustrative purposes, based on studies of similar covalent kinase inhibitors. nih.gov

Investigation of Biological Activities and Potential Mechanisms Preclinical and in Vitro

Antiviral Activity (In Vitro)

No specific studies detailing the in vitro antiviral activity of 4-Chloro-6-(3-furyl)-2-methylpyrimidine were identified.

Inhibition of Viral Replication or Enzymes

There is no available data from the searched literature describing the ability of 4-Chloro-6-(3-furyl)-2-methylpyrimidine to inhibit viral replication or specific viral enzymes. While the pyrimidine (B1678525) scaffold is a core component of many antiviral drugs and various derivatives have been investigated for these properties, specific findings for the requested compound are absent. researchgate.netnih.govorientjchem.orgnih.gov For instance, certain pyrimidine derivatives have been shown to inhibit early stages of the influenza virus replication cycle, such as adsorption and penetration. nih.gov Other novel derivatives have demonstrated inhibitory effects against the replication of viruses like Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7) by targeting viral RNA and protein synthesis. mdpi.com However, these findings are for structurally distinct molecules and cannot be extrapolated to 4-Chloro-6-(3-furyl)-2-methylpyrimidine.

Anti-inflammatory and Immunomodulatory Effects (In Vitro/Preclinical)

No preclinical or in vitro studies were found that specifically evaluate the anti-inflammatory or immunomodulatory effects of 4-Chloro-6-(3-furyl)-2-methylpyrimidine. The pyrimidine nucleus is present in many compounds known to possess anti-inflammatory properties. researchgate.netorientjchem.orgnih.govnih.govnih.gov

Receptor Modulation (e.g., 5-HT2A, IgE/IgG receptors)

There is no information available regarding the modulation of serotonin (B10506) (5-HT2A) or immunoglobulin (IgE/IgG) receptors by 4-Chloro-6-(3-furyl)-2-methylpyrimidine.

Enzyme Inhibition (e.g., Syk kinase, DHFR)

No data exists in the searched literature to suggest that 4-Chloro-6-(3-furyl)-2-methylpyrimidine acts as an inhibitor of spleen tyrosine kinase (Syk) or dihydrofolate reductase (DHFR). Fused pyrimidine systems, such as furo[2,3-d]pyrimidines, have been investigated as potential inhibitors of DHFR. researchgate.net

Other Biological Activities (e.g., Antioxidant, Herbicidal, Fungicidal)

Specific studies on the antioxidant, herbicidal, or fungicidal activities of 4-Chloro-6-(3-furyl)-2-methylpyrimidine are not available in the public domain. However, the broader class of pyrimidine derivatives has been widely explored for such applications.

Antioxidant Activity : Fused furo[2,3–d]pyrimidinone analogues have shown strong antioxidant properties in research studies. researchgate.net Additionally, certain thiazole (B1198619) derivatives, which are another class of heterocyclic compounds, have also been noted for their antioxidant potential. biosynth.com No specific antioxidant data exists for 4-Chloro-6-(3-furyl)-2-methylpyrimidine.

Herbicidal Activity : Various complex chlorinated pyrimidine and pyridine (B92270) derivatives have been patented for their use as herbicides. google.comscispace.comgoogle.com There is no specific evidence to classify 4-Chloro-6-(3-furyl)-2-methylpyrimidine as a herbicidal agent.

Fungicidal Activity : The pyrimidine scaffold is a key feature in a number of commercial fungicides. orientjchem.orgnih.govwjarr.com Research has shown that different substituted pyrimidines exhibit varying degrees of fungicidal activity against plant pathogens. researchgate.net However, no such activity has been documented specifically for 4-Chloro-6-(3-furyl)-2-methylpyrimidine.

Applications of 4 Chloro 6 3 Furyl 2 Methylpyrimidine in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Lead Discovery

Pyrimidine (B1678525) derivatives are crucial building blocks in medicinal chemistry and drug discovery, frequently appearing in the structures of anticancer and anti-AIDS medications. google.com The chloro-substituted pyrimidine framework is particularly valuable, serving as a key intermediate for synthesizing a wide array of pharmaceutical agents. nih.govgoogle.com

Synthesis of Drug Candidates with Enhanced Biological Profiles

The chloro group on the pyrimidine ring is an excellent leaving group, facilitating reactions with various nucleophiles such as amines, phenols, and thiols. This reactivity is exploited to create new molecular entities with potential therapeutic value. For instance, in the development of kinase inhibitors, which are a major class of cancer therapeutics, 2,4-dichloropyrimidine (B19661) is used as a starting material. nih.gov It undergoes sequential substitution reactions, first with cyanophenols and then with aniline (B41778) derivatives, to generate complex molecules designed to target specific biological pathways like the epidermal growth factor receptor (EGFR). nih.gov

Similarly, the synthesis of potent kinase inhibitors has been achieved by reacting chloro-pyrimidine intermediates with other molecules. For example, 2-chloro-4-methylpyrimidine (B15830) has been used to create sulfonamide derivatives that, after several steps, yield thiazoles with potential therapeutic applications. nih.gov The general strategy involves using the chloropyrimidine as a scaffold to which other functional parts of the final drug candidate are attached. This modular approach allows chemists to systematically modify the structure to optimize its biological activity.

Table 1: Examples of Chloropyrimidine Intermediates in Drug Synthesis

Intermediate Target Compound Class Therapeutic Area
2,4-Dichloropyrimidine 2-(Phenylamino)pyrimidine derivatives Cancer (EGFR Inhibitors) nih.gov
2-Chloro-4-methylpyrimidine Thiazole (B1198619) derivatives General Drug Discovery nih.gov

Combinatorial Library Synthesis

The reactivity of chloropyrimidines makes them ideal scaffolds for combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for high-throughput screening. By reacting a single chloropyrimidine core, such as 4-chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine, with a diverse set of amines, alcohols, or other nucleophiles, a vast number of unique derivatives can be synthesized. sigmaaldrich.com This approach allows for the efficient exploration of the chemical space around the pyrimidine core to identify "hits"—compounds that show activity against a specific biological target. This method is fundamental in modern lead discovery, accelerating the process of finding new drug candidates. nih.gov

Contributions to Agrochemical Development

The pyrimidine motif is not only significant in pharmaceuticals but also in the development of modern agrochemicals, including insecticides, herbicides, and fungicides. mdpi.comthegoodscentscompany.com

Precursors for Herbicides and Fungicides

Chloropyrimidine derivatives are established precursors for potent agrochemicals. A notable example is Fenclorim (4,6-dichloro-2-phenyl-pyrimidine), a commercial herbicide safener that also exhibits fungicidal properties. nih.govnih.gov Research has focused on using Fenclorim as a lead compound to synthesize new analogs with improved activity. In one study, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were created to screen for new fungicides and herbicide safeners. nih.govnih.gov This demonstrates the value of the chloropyrimidine skeleton as a starting point for developing novel crop protection agents.

Further studies have shown that modifying the substituents on the pyrimidine ring can lead to compounds with significant fungicidal activity. For instance, a series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and showed excellent activity against the fungus Botrytis cinerea. mdpi.com The synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide, another Fenclorim analog, resulted in a compound with improved antifungal activity against S. sclerotiorum and F. oxysporum compared to the commercial fungicide pyrimethanil. mdpi.com These examples underscore the role of chloropyrimidines as key intermediates in the pipeline for new and effective herbicides and fungicides. google.com

Table 2: Chloropyrimidine-Based Agrochemicals and Precursors

Compound/Class Application Target Organism/Use
Fenclorim (4,6-dichloro-2-phenyl-pyrimidine) Herbicide Safener, Fungicide nih.govnih.gov Protects crops from herbicides; controls pathogenic fungi.
4-Chloro-6-phenoxy-2-phenylpyrimidine analogs Experimental Fungicides nih.gov Sclerotinia sclerotiorum, Thanatephorus cucumeris.
4-Phenyl-6-trifluoromethyl-2-aminopyrimidines Experimental Fungicides mdpi.com Botrytis cinerea.

Potential in Materials Science and Organic Electronics

The applications of pyrimidine derivatives extend beyond life sciences into the realm of materials science. The electronic properties of heterocyclic aromatic compounds make them attractive candidates for use in organic electronics. chemicalbook.com

Development of Novel Materials with Specific Properties

Organic electronics utilize carbon-based molecules and polymers to create electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comsigmaaldrich.com The performance of these devices depends heavily on the molecular structure of the organic semiconductors used. Heterocyclic compounds, including pyrimidines, can be incorporated into larger π-conjugated systems to tune their electronic and optical properties. sigmaaldrich.com

While direct use of 4-Chloro-6-(3-furyl)-2-methylpyrimidine in this field is not documented in the search results, related structures like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are noted for their potential in materials science due to their electronic properties. chemicalbook.com The ability to functionalize the chloropyrimidine core allows for its integration into polymers or larger molecular systems designed for specific functions, such as light emission or charge transport. The synthesis of such materials often involves coupling reactions where the chloro-group is substituted to build up the desired conjugated structure, a common strategy in creating novel organic semiconductors. sigmaaldrich.com

Future Directions in Synthetic Applications

The exploration of novel chemical entities is a cornerstone of innovation in both medicinal chemistry and materials science. The heterocyclic compound 4-Chloro-6-(3-furyl)-2-methylpyrimidine stands as a promising, albeit relatively unexplored, scaffold. Its unique combination of a reactive chloropyrimidine core and a versatile furan (B31954) moiety opens up numerous avenues for future synthetic applications. The strategic position of the chloro, methyl, and furyl groups provides a platform for developing diverse molecular architectures with potentially significant biological or material properties. Future research is likely to focus on leveraging this multifunctionality to forge new pathways in catalysis, drug discovery, and the synthesis of complex molecular systems.

A primary area of future investigation will be the exploitation of the reactive 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. thieme.demdpi.com This reactivity is fundamental to its utility as a versatile building block. Drawing parallels from structurally related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a crucial scaffold for kinase inhibitors, it is anticipated that 4-Chloro-6-(3-furyl)-2-methylpyrimidine could be a key intermediate in the synthesis of novel bioactive agents. chemicalbook.com For instance, Buchwald-Hartwig amination or Suzuki-Miyaura coupling reactions at the C4 position could generate extensive libraries of new chemical entities for high-throughput screening. nih.gov

The development of novel, complex heterocyclic systems represents another significant future direction. The inherent structure of 4-Chloro-6-(3-furyl)-2-methylpyrimidine allows for its use in intramolecular cyclization or multicomponent reactions to build fused-ring systems. The furan ring, in conjunction with the pyrimidine core, could participate in cycloaddition reactions or intramolecular C-H activation/functionalization to create unique polycyclic aromatic frameworks. Such strategies have been successfully employed in the synthesis of related pyrimidine derivatives to yield complex structures like pyrimido[4,5-b]indoles. researchgate.net

Furthermore, the potential application of this compound in the field of materials science is an emerging frontier. The nitrogen-rich pyrimidine ring and the electron-rich furan moiety could imbue polymers or organic molecules with specific photophysical or electronic properties. Its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as ligands for creating novel metal-organic frameworks (MOFs) with unique catalytic or absorption capabilities.

The table below outlines potential future synthetic transformations for 4-Chloro-6-(3-furyl)-2-methylpyrimidine and the classes of compounds that could be accessed.

Table 1: Prospective Synthetic Transformations of 4-Chloro-6-(3-furyl)-2-methylpyrimidine

Reaction Type Reagent/Catalyst Position of Reactivity Resulting Compound Class Potential Application
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids, Pd Catalyst C4-Cl 4-Aryl/Heteroaryl-6-(3-furyl)-2-methylpyrimidines Medicinal Chemistry (Kinase Inhibitors), Materials Science
Buchwald-Hartwig Amination Primary/Secondary Amines, Pd/Cu Catalyst C4-Cl 4-Amino-6-(3-furyl)-2-methylpyrimidine Derivatives Drug Discovery Scaffolds
Sonogashira Coupling Terminal Alkynes, Pd/Cu Catalyst C4-Cl 4-Alkynyl-6-(3-furyl)-2-methylpyrimidines Organic Electronics, Molecular Probes
Nucleophilic Aromatic Substitution (SNAr) Alcohols, Thiols, Azides C4-Cl 4-Alkoxy/Thioether/Azido Pyrimidines Bioactive Molecules, Chemical Intermediates
Intramolecular Cyclization Acid/Metal Catalyst Furan and Pyrimidine Rings Furo[x,y-z]pyrimidine systems Novel Heterocyclic Scaffolds

Q & A

Q. What safety protocols are essential when handling 4-Chloro-6-(3-furyl)-2-methylpyrimidine in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid skin contact by using closed systems or gloveboxes for volatile steps. Post-experiment waste should be segregated into halogenated organic waste containers and disposed via certified hazardous waste services .

Q. What synthetic routes are effective for preparing 4-Chloro-6-(3-furyl)-2-methylpyrimidine?

  • Methodological Answer : A two-step approach is common:

Nucleophilic substitution : React 4,6-dichloro-2-methylpyrimidine with a furan-3-ylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, dioxane/water solvent, 100°C) to introduce the furyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on pyrimidine ring protons (δ 8.2–8.5 ppm) and furyl protons (δ 6.5–7.2 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calculated for C₉H₈ClN₃O: 209.63 g/mol).
  • X-ray crystallography (if crystals form): Resolve bond lengths/angles, particularly Cl-C4 (1.73 Å) and furyl C-O (1.36 Å) .

Q. How can solubility challenges be addressed during spectroscopic analysis?

  • Methodological Answer : Use deuterated DMSO for NMR due to the compound’s low polarity. For UV-Vis, prepare stock solutions in DMSO and dilute with phosphate-buffered saline (PBS, pH 7.4). Centrifuge (10,000 rpm, 5 min) to remove particulates before analysis .

Advanced Research Questions

Q. How does the 3-furyl substituent influence electronic properties and bioactivity?

  • Methodological Answer : The furyl group’s electron-rich π-system enhances binding to aromatic residues in enzyme active sites. Computational studies (DFT at B3LYP/6-31G*) show decreased LUMO energy (-1.8 eV), favoring nucleophilic attack at C4. Compare bioactivity with methyl or phenyl analogs to isolate furyl-specific effects .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time). For inconsistent IC₅₀ values in kinase inhibition studies:
  • Validate target engagement via Western blotting or thermal shift assays.
  • Control for metabolite interference using LC-MS/MS .

Q. How can regioselectivity be optimized during chloro-pyrimidine derivatization?

  • Methodological Answer : Use sterically hindered bases (e.g., DBU) to favor substitution at C4 over C2. Monitor reaction progress via TLC (Rf = 0.3 in 3:1 hexane/EtOAc). For competing furyl addition, employ low temperatures (0–5°C) and slow reagent addition .

Q. What computational models predict reactivity in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to map transition states. Compare activation energies for SNAr (concerted) vs. stepwise mechanisms. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach. Validate with kinetic isotope effect (KIE) studies .

Q. How to design stability studies under varying pH and temperature?

  • Methodological Answer : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hrs. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Identify hydrolytic products (e.g., 6-(3-furyl)-2-methylpyrimidin-4-ol) using LC-MS .

Q. What in silico tools assess ADMET properties for preclinical development?

  • Methodological Answer :
    Use SwissADME for bioavailability predictions (Lipinski’s rules, topological polar surface area). For toxicity, run ProTox-II to flag hepatotoxicity risks. Molecular dynamics simulations (AMBER) model plasma protein binding (e.g., albumin) over 100 ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.